1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene
Overview
Description
The compound “1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene” is likely to be an aromatic compound due to the presence of a benzene ring. The difluoromethoxy and fluoro groups attached to the benzene ring are electron-withdrawing groups, which may influence the reactivity of the compound .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with a difluoromethoxy group, a fluorine atom, and a methyl group attached to it. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
The chemical reactions of this compound could involve the difluoromethoxy group, the fluorine atom, or the benzene ring itself. The presence of these functional groups could make the compound reactive towards both nucleophiles and electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
Electrochemical Fluorination
- Electrochemical fluorinations of compounds similar to 1-(Difluoromethoxy)-4-fluoro-2-methyl-benzene, such as toluene and difluoromethylbenzene, have been studied, demonstrating the formation of fluorinated aromatic compounds as primary products. This process is significant in the context of organic synthesis and the development of new fluorinated materials (Momota et al., 1998).
Synthesis and Properties of Fluoroazulenes
- Research on the synthesis and properties of fluoroazulenes, compounds structurally related to this compound, has been conducted. These studies focus on electrophilic fluorination reactions, offering insights into the synthesis of complex fluorinated aromatic compounds (Ueno et al., 1996).
Photophysical Processes in Fluoro(trifluoromethyl)benzenes
- Investigations into the photochemistry and photophysical processes of fluoro(trifluoromethyl)benzenes, closely related to this compound, provide insights into the fluorescence spectra, quenching, and radiative lifetimes of these compounds. This research is important for understanding the photophysical behavior of fluorinated aromatic compounds (Al-ani, 1973).
Fluorescent Properties and Cytotoxicity Evaluation
- Studies on the synthesis, fluorescent properties, and cytotoxicity of benzene-fluorinated compounds, which include molecules similar to this compound, highlight their potential in medicinal chemistry and material science. These compounds have been evaluated for their photofluorescent properties and cytotoxic effects against various cell lines (Politanskaya et al., 2015).
Density Functional Study of Torsional Potential
- Comparative density functional studies of compounds like 4-fluoro (trifluoromethoxy)benzene, related to this compound, reveal information about their torsional potentials and conformational properties. This research aids in the understanding of the structural and electronic properties of fluorinated aromatics (Kieninger et al., 2004).
Permittivity and Splay Elastic Constant for Fluorinated Liquid Crystals
- Research into the physical properties of fluorinated phenyl bicyclohexane liquid crystals, which share structural features with this compound, provides insights into their dielectric and elastic properties. This is significant for the development of advanced liquid crystal displays and materials (Ma et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(difluoromethoxy)-4-fluoro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWRNLIADDNLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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